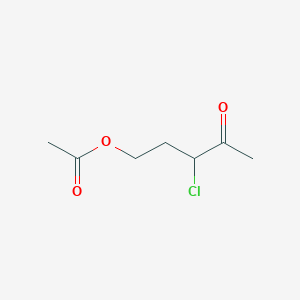

2-Chloro-3-oxopentyl acetate

Description

Properties

IUPAC Name |

(3-chloro-4-oxopentyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-5(9)7(8)3-4-11-6(2)10/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKQGYIKTRJVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCOC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926767 | |

| Record name | 3-Chloro-4-oxopentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13051-49-5 | |

| Record name | 5-(Acetyloxy)-3-chloro-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13051-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 3-chloro-5-hydroxy-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-oxopentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-oxopentyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-oxopentyl acetate (CAS: 13051-49-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-oxopentyl acetate, with the CAS number 13051-49-5, is a chlorinated organic compound that serves as a critical intermediate in various chemical syntheses.[1] Its structure incorporates both a ketone and an acetate functional group, contributing to its reactivity and utility as a building block in the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, with a focus on its role in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

This compound is also known by several synonyms, including 5-Acetoxy-3-chloro-2-pentanone and 3-Chloro-4-oxopentyl Acetate.[2][3] The compound is typically a pale yellow oil.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13051-49-5 |

| Molecular Formula | C₇H₁₁ClO₃ |

| Molecular Weight | 178.61 g/mol [1][2][4] |

| IUPAC Name | (3-chloro-4-oxopentyl) acetate[1][5] |

| Canonical SMILES | CC(=O)C(CCOC(=O)C)Cl[1] |

| InChI Key | LQKQGYIKTRJVJF-UHFFFAOYSA-N[1][5] |

| European Community (EC) Number | 235-930-8[1] |

| DSSTox Substance ID | DTXSID10926767[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Liquid/Oil[1][3] |

| Boiling Point | 233 °C[4][6] |

| 105-107 °C @ 5 Torr[7] | |

| Density | 1.141 g/cm³[3][4] |

| 1.165 g/cm³ @ 20 °C[7] | |

| Flash Point | 95 °C[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[3] |

| Storage Temperature | Refrigerator, under inert atmosphere.[3] |

| Topological Polar Surface Area | 43.4 Ų[5] |

| Rotatable Bond Count | 5[5] |

| Heavy Atom Count | 11[5] |

| Hydrogen Bond Donors | 0[5] |

Experimental Protocols: Synthesis

The most significant and modern method for synthesizing this compound is through a fully continuous flow process. This method offers high efficiency, improved safety, and reduced reaction times compared to traditional batch synthesis.[1][8]

Continuous Flow Synthesis of this compound

This process involves two main chemical transformations: the chlorination of acetyl butyrolactone and a subsequent decarboxylation/acylation step.[1][8]

Materials:

Equipment:

-

Corrosion-resistant SiC flow reactor[9]

-

PTFE coiled reactors

-

Cross-mixer

-

Pumps for reagent delivery

-

Back-pressure regulator

-

Inline extraction unit

Experimental Procedure:

-

Chlorination:

-

Decarboxylation and Acylation:

-

Inline Extraction and Purification:

-

The output from the acylation reactor undergoes an inline extraction step to separate the desired product.

-

This continuous process avoids the need for intermediate purification or solvent exchange.[1]

-

Results:

-

This fully continuous process can achieve an isolated yield of 90% with a product purity of 96%.[1][8]

-

The total residence time for the entire synthesis is approximately 32 minutes.[1][8]

Caption: Continuous flow synthesis workflow for this compound.

Applications in Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Vitamin B1 (thiamine).[1][4] Thiamine is an essential nutrient crucial for various metabolic processes in the human body.[1] The efficient synthesis of this intermediate directly contributes to more economical and streamlined production routes for Vitamin B1.[1]

Beyond vitamin synthesis, its reactive functional groups, including a chlorine atom amenable to substitution, a ketone group for condensation reactions, and a modifiable acetate group, make it a valuable building block in pharmaceutical chemistry for the synthesis of more complex, biologically active compounds.[1] It also has potential applications as an intermediate in the synthesis of agricultural chemicals.[4]

Caption: Role of this compound in the synthesis of Vitamin B1.

Chemical Reactivity and Structure-Activity Relationships

The reactivity of this compound is governed by its key functional groups:

-

Chlorine Atom: The presence of the chloro group allows for nucleophilic substitution reactions, enabling the introduction of various other functional groups.[1][4]

-

Ketone Group: The carbonyl group can participate in nucleophilic addition and condensation reactions, which are fundamental in forming carbon-carbon bonds.[1]

-

Acetate Group: The ester can be hydrolyzed under acidic or basic conditions or undergo transesterification to modify the molecule.[1][4]

These reactive sites make this compound a versatile intermediate for constructing a wide range of organic molecules.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.[3]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

GHS Pictogram:

-

GHS07 (Exclamation Mark)[3]

Signal Word:

-

Warning[3]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. This compound is intended for research and development use only and must be handled by technically qualified individuals.

References

- 1. engineering.org.cn [engineering.org.cn]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbs.com [ijbs.com]

- 5. researchgate.net [researchgate.net]

- 6. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Chloro-3-oxopentyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-3-oxopentyl acetate, an important intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and related fields.

Core Physical and Chemical Properties

This compound is a chlorinated organic compound that features both a ketone and an acetate functional group.[1] These functionalities contribute significantly to its reactivity and utility as a chemical intermediate.[1][2]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClO₃ | [1][2] |

| Molecular Weight | 178.61 g/mol | [1][2] |

| Physical State | Pale Yellow Oil | [3] |

| Boiling Point | 233 °C at 760 mmHg | [2][4] |

| Density | 1.141 g/cm³ | [2] |

| Flash Point | 95 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |

| Melting Point | Data not available |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Source |

| CAS Number | 13051-49-5 | [1][2] |

| IUPAC Name | (3-chloro-4-oxopentyl) acetate | [2] |

| Synonyms | 3-Chloro-5-acetoxy-2-pentanone, 3-Chloro-4-oxopentyl Acetate, 3-Chloro-3-acetopropyl Acetate, 3-Chloro-5-hydroxy-2-pentanone Acetate | [2] |

| InChI | InChI=1S/C7H11ClO3/c1-5(9)7(8)3-4-11-6(2)10/h7H,3-4H2,1-2H3 | [2] |

| InChI Key | LQKQGYIKTRJVJF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(=O)C(CCOC(=O)C)Cl | [2] |

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its functional groups. The presence of a chlorine atom makes it susceptible to nucleophilic substitution reactions. The ketone group can undergo nucleophilic addition, and the acetate group can be hydrolyzed under acidic or basic conditions.[1][2]

This reactivity profile makes it a valuable intermediate in organic synthesis. A primary application is in the production of Vitamin B1 (Thiamine).[2] It also serves as a building block in the synthesis of other complex pharmaceutical compounds.[2]

Experimental Protocols: Synthesis

A notable and efficient method for the synthesis of this compound is through a fully continuous flow process. This method offers significant advantages over traditional batch synthesis, including reduced reaction times, improved safety, and higher yields.

Continuous Flow Synthesis of this compound

This process involves two main chemical transformations and an inline extraction, eliminating the need for intermediate purification and solvent exchange.

Step 1: Chlorination

-

Reactants: Acetyl butyrolactone and chlorine gas.

-

Method: The reactants are mixed in a continuous flow reactor.

-

Conditions: The reaction is completed in approximately 30 seconds at room temperature.

Step 2: Decarboxylation and Acylation

-

Method: The crude product from the chlorination step is mixed with an acetic acid solution in a cross-mixer. This simplifies the traditional process by avoiding the need for acetic anhydride in the acylation step.

-

Outcome: This step yields this compound.

Overall Process:

-

The total residence time for the entire continuous flow synthesis is approximately 32 minutes.

-

This method has been shown to produce the final product with a 90% isolated yield and 96% purity.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the continuous flow synthesis of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not identified during the literature search. However, based on the functional groups present (a chlorinated ketone and an acetate), general laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Given its flash point of 95°C, it is a combustible liquid and should be kept away from open flames and high temperatures.

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties that make it suitable for various applications in pharmaceutical synthesis, most notably in the production of Vitamin B1. The development of a continuous flow synthesis method has significantly improved the efficiency and safety of its production. While much is known about this compound, further research to fully characterize its toxicological profile and to obtain detailed spectroscopic data would be beneficial for the scientific community.

References

An In-depth Technical Guide to 2-Chloro-3-oxopentyl acetate (C₇H₁₁ClO₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-oxopentyl acetate, with the molecular formula C₇H₁₁ClO₃, is a reactive organic compound of significant interest in synthetic chemistry. Its unique arrangement of functional groups, including a chloro group, a ketone, and an acetate moiety, makes it a versatile intermediate for the synthesis of more complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a key intermediate in the industrial production of Vitamin B1.[3] Detailed experimental protocols for its continuous flow synthesis are presented, along with a summary of its physicochemical properties.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated organic compound that features both an acetate and a ketone functional group.[2] The presence of these reactive groups, along with a chlorine atom, contributes to its utility in various chemical transformations.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁ClO₃ | [1][2] |

| Molar Mass | 178.61 g/mol | [1][2] |

| CAS Number | 13051-49-5 | [2][4] |

| EC Number | 235-930-8 | [2] |

| Density | 1.141 g/cm³ | [1] |

| Boiling Point | 233°C | [1] |

| Physical State | Liquid | [2] |

| IUPAC Name | (3-chloro-4-oxopentyl) acetate | [2] |

| Synonyms | 3-Chloro-4-oxopentyl acetate, 5-Acetoxy-3-chloro-2-pentanone | [2] |

| Canonical SMILES | CC(=O)C(CCOC(=O)C)Cl | [2] |

| InChI | InChI=1S/C7H11ClO3/c1-5(9)7(8)3-4-11-6(2)10/h7H,3-4H2,1-2H3 | [2] |

| InChI Key | LQKQGYIKTRJVJF-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is of significant industrial importance, particularly for the production of Vitamin B1.[3] A highly efficient, fully continuous flow synthesis method has been developed, which offers several advantages over traditional batch processes, including reduced reaction times, improved safety, and higher yields.[3][5][6]

Continuous Flow Synthesis

This method involves two main chemical transformations and an inline extraction step, all performed without the need for intermediate purification or solvent exchange.[2][3] The overall process has a total residence time of approximately 32 minutes and achieves an isolated yield of 90% with 96% product purity.[2][6]

Experimental Protocol: Continuous Flow Synthesis

Materials:

-

Acetyl butyrolactone (99.68%)

-

Chlorine gas (99%)

-

Acetic acid (≥99.5%)

-

Hydrochloric acid (36.0−38.0%)

-

Sodium bicarbonate (NaHCO₃, >99.5%)

-

Dichloromethane (DCM, 98%)

Apparatus:

-

Protrix flow reactor

-

Cross-mixer

-

Inline membrane extractor

Procedure:

-

Chlorination: The chlorination of acetyl butyrolactone is carried out in a flow reactor at room temperature. This reaction is completed in approximately 30 seconds.[3][6]

-

Decarboxylation/Acylation: The subsequent decarboxylation and acylation steps are simplified by using a cross-mixer, which eliminates the need for acetic anhydride in the acylation reaction.[3][6] The reaction is conducted at 115 °C under 7 bar back pressure with a residence time of about 15 minutes.[3]

-

Inline Extraction: An inline extraction step is integrated into the continuous flow process to separate the product.[3]

Table 2: Optimized Conditions for Continuous Flow Synthesis

| Parameter | Value |

| Chlorination Time | 30 seconds |

| Decarboxylation/Acylation Temperature | 115 °C |

| Back Pressure | 7 bar |

| Decarboxylation/Acylation Residence Time | ~15 minutes |

| Total Residence Time | ~32 minutes |

| Isolated Yield | 90% |

| Product Purity | 96% |

Source: Organic Process Research & Development[3][6]

Chemical Reactivity and Applications

The reactivity of this compound is primarily attributed to its three functional groups: the chloro, ketone, and acetate groups.[2]

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by nucleophiles, allowing for the introduction of various functional groups.[1]

-

Reactions at the Carbonyl Group: The ketone group can undergo nucleophilic addition and condensation reactions.[2]

-

Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to the corresponding alcohol.[1][2]

Intermediate in Vitamin B1 Synthesis

The most prominent application of this compound is as a crucial intermediate in the synthesis of Thiamine (Vitamin B1).[1][3][7] It serves as a key building block for the construction of the thiazole ring of the thiamine molecule.[7]

Potential Pharmaceutical and Agrochemical Applications

Due to its reactivity, this compound and its derivatives are being explored for their potential in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The chloroacetyl group is a known pharmacophore in some biologically active molecules. While specific biological activities for this compound itself are not extensively documented, related compounds containing the 3-chloro-azetidin-2-one scaffold have shown antibacterial and antiproliferative activities.[8][9] This suggests that derivatives of this compound could be promising candidates for further investigation in drug discovery.

Biological Activity

Currently, there is a lack of specific studies on the biological activity and signaling pathways directly associated with this compound. However, the broader class of compounds containing chloro- and oxo- functionalities, as well as azetidinone rings that can be synthesized from similar precursors, have been investigated for their biological effects.

-

Antibacterial Activity: Various derivatives of 2-chloro-3-formyl quinoline and N-substituted-3-chloro-2-azetidinones have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.[8][10]

-

Antiproliferative Activity: Certain 3-chloro-azetidin-2-one derivatives have exhibited interesting antiproliferative activity against human breast cancer cell lines.[9]

-

Antivirulence Activity: Analogs of 2-amino-3-acyl-tetrahydrobenzothiophene have been shown to inhibit biofilm formation in E. coli by potentially targeting pilus biogenesis, representing a novel antivirulence strategy.[11]

It is important to note that these activities are not directly attributed to this compound but rather to compounds that could potentially be synthesized from it or share similar structural motifs. Further research is required to elucidate any intrinsic biological activity of this compound.

Safety and Handling

Detailed safety and handling information, including the Safety Data Sheet (SDS), should be consulted before working with this compound. As a chlorinated organic compound, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the industrial synthesis of Vitamin B1. The development of a continuous flow synthesis process has significantly improved its production efficiency and safety. While direct biological activity data for this compound is limited, its reactive nature and the known biological activities of related heterocyclic compounds suggest that it holds potential as a scaffold for the development of new pharmaceutical and agrochemical agents. Further research into its biological properties and the exploration of its synthetic utility are warranted.

References

- 1. Buy this compound | 13051-49-5 [smolecule.com]

- 2. This compound (13051-49-5) for sale [vulcanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 13051-49-5 [chemicalbook.com]

- 5. engineering.org.cn [engineering.org.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-chloro-4-oxopentyl) acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-chloro-4-oxopentyl) acetate is a crucial chemical intermediate, primarily recognized for its role in the industrial synthesis of Thiamine (Vitamin B1). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis with a focus on modern continuous flow methodologies, and a summary of its known applications. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for its potential use in synthetic chemistry and as a precursor to biologically active molecules.

Chemical and Physical Properties

(3-chloro-4-oxopentyl) acetate, with the IUPAC name (3-chloro-4-oxopentyl) acetate, is a chlorinated organic compound featuring both a ketone and an acetate functional group. These reactive sites make the compound a versatile building block in organic synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClO₃ | [1][2] |

| Molecular Weight | 178.61 g/mol | [1][2] |

| CAS Number | 13051-49-5 | [1] |

| Appearance | Pale Yellow Oil | [1] |

| Boiling Point | 82-83 °C at 133 Pa, 63-64 °C at 2 Pa | [1] |

| Density | 1.141 g/cm³ | [3] |

| Refractive Index | 1.438 - 1.4470 (nD24) | [1][3] |

| Vapor Pressure | 0.0565 mmHg at 25°C | [1] |

| InChI Key | LQKQGYIKTRJVJF-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(=O)C(CCOC(=O)C)Cl | [1] |

Synthesis of (3-chloro-4-oxopentyl) acetate

The synthesis of (3-chloro-4-oxopentyl) acetate is a critical step in the production of Vitamin B1.[1] Both traditional batch synthesis and modern continuous flow methods have been developed.

Traditional Batch Synthesis

Traditional methods for synthesizing (3-chloro-4-oxopentyl) acetate typically involve multiple discrete steps, including chlorination and acylation reactions. These batch processes often require extended reaction times, intermediate purification steps, and the use of reagents like acetic anhydride.[1] A general traditional route involves the hydrogenation of α-methylfuran to produce γ-acetyl propanol, followed by esterification with acetic anhydride to yield γ-acetyl acetate, which is then chlorinated to obtain the final product.[1][5]

A described batch process for its synthesis from 3-acetyl-gamma-butyrolactone involves the following steps:

-

Addition of hydrochloric acid and acetic acid to 3-acetyl-gamma-butyrolactone.

-

Heating the mixture to 110-120 °C and bubbling with chlorine gas for 6 hours.

-

Addition of acetic anhydride to the mixture.

-

Refluxing for another 3 hours.

-

Neutralization with saturated sodium bicarbonate solution.

-

Extraction with dichloromethane (DCM).

-

Concentration and vacuum distillation to purify the product.[3]

This batch process yields the crude product at around 63% with 92% purity, which can be increased to 95% purity with a 60% isolated yield after distillation. The production rate for this batch process is approximately 1.47 g/h.[3]

Fully Continuous Flow Synthesis

A significant advancement in the synthesis of (3-chloro-4-oxopentyl) acetate is the development of a fully continuous flow process. This method offers improved safety, efficiency, and scalability compared to traditional batch methods. The continuous flow manufacturing includes two main chemical transformations and an inline extraction step, eliminating the need for intermediate purification and solvent exchange.[6][7]

The key advantages of the continuous flow synthesis are:

-

The chlorination reaction can be completed in just 30 seconds at room temperature.[6][7]

-

The decarboxylation/acylation step is simplified by using a cross-mixer, which removes the need for acetic anhydride.[6][7]

-

The total residence time for the synthesis is approximately 32 minutes.[6][7]

-

This method achieves a high isolated yield of 90% with a product purity of 96%.[6][7]

-

The process can be operated smoothly for extended periods, with a production rate of approximately 1.79 g/h.[6][7]

The following is a detailed description of the fully continuous flow synthesis of (3-chloro-4-oxopentyl) acetate:

Materials:

-

Acetyl butyrolactone (99.68%)

-

Chlorine gas (99%)

-

Acetic acid (≥99.5%)

-

Hydrochloric acid (36.0−38.0%)

-

Sodium bicarbonate (>99.5%)

-

Dichloromethane (DCM, 98%)

Equipment:

-

Corrosion-resistant SiC flow reactor

-

Cross-mixer

-

Coiled reactor

-

Inline extraction system

Procedure:

-

Chlorination: Acetyl butyrolactone is reacted with chlorine gas in a corrosion-resistant SiC flow reactor.

-

Decarboxylation/Acylation: The raw product from the chlorination step is mixed with an acetic acid solution in a cross-mixer and then streamed to a coiled reactor to generate (3-chloro-4-oxopentyl) acetate.

-

Inline Extraction: The reaction mixture undergoes an inline extraction process to separate the product.

-

Purification: The final product is obtained after the removal of the solvent.

| Parameter | Value |

| Chlorination Reaction Time | 30 seconds |

| Total Residence Time | ~32 minutes |

| Isolated Yield | 90% |

| Product Purity | 96% |

| Production Rate | 1.79 g/h |

Workflow Diagram for Continuous Flow Synthesis

Caption: Continuous flow synthesis of (3-chloro-4-oxopentyl) acetate.

Biological Activity and Applications

The primary and most well-documented application of (3-chloro-4-oxopentyl) acetate is as a key intermediate in the synthesis of Vitamin B1 (thiamine).[1][6] Thiamine is an essential nutrient that plays a vital role in carbohydrate metabolism and nerve function.[8] Its deficiency can lead to serious health conditions like beriberi and Wernicke-Korsakoff syndrome.[8]

Beyond its role in Vitamin B1 synthesis, (3-chloro-4-oxopentyl) acetate serves as a valuable building block in pharmaceutical chemistry. Its reactive functional groups, including the chlorine atom, ketone group, and acetate group, allow for various chemical transformations to create more complex, biologically active compounds.[1] The chlorine atom can undergo nucleophilic substitution, the ketone group can participate in condensation reactions, and the acetate group can be modified through hydrolysis or transesterification.[1]

There is limited publicly available information on the specific biological activity, pharmacology, or toxicology of (3-chloro-4-oxopentyl) acetate itself. Its significance in drug development is currently understood through its role as a precursor to thiamine and other potential derivatives.

Signaling Pathways

There are no described signaling pathways in which (3-chloro-4-oxopentyl) acetate is directly involved based on available scientific literature. Its biological relevance is primarily attributed to its conversion to thiamine, which, in its active form as thiamine pyrophosphate, is a crucial cofactor for several enzymes in key metabolic pathways, such as the pentose phosphate pathway and the Krebs cycle.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (3-chloro-4-oxopentyl) acetate is classified with the following hazards:

-

May be corrosive to metals.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Harmful to aquatic life with long-lasting effects.[6]

Standard precautionary measures, including the use of personal protective equipment such as gloves, protective clothing, and eye protection, should be followed when handling this compound.[6]

Conclusion

(3-chloro-4-oxopentyl) acetate is a compound of significant interest in synthetic organic chemistry, particularly for its indispensable role in the industrial production of Vitamin B1. The development of a fully continuous flow synthesis has marked a substantial improvement over traditional batch methods, offering higher yields, purity, and a more efficient and safer process. While direct biological activities of the compound are not well-documented, its versatile chemical structure presents opportunities for its use as a building block in the synthesis of other pharmaceutically relevant molecules. This technical guide provides a solid foundation for researchers and professionals working with or considering the use of (3-chloro-4-oxopentyl) acetate in their synthetic endeavors. Further research into the potential biological effects of this compound and its derivatives could open up new avenues for its application in drug discovery and development.

References

- 1. 2-Chloro-3-oxopentyl acetate (13051-49-5) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. US7368577B2 - Thiazole-based nitric oxide donors having aryl substituent(s) and uses thereof - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. smolecule.com [smolecule.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

A Technical Guide to 2-Chloro-3-oxopentyl Acetate: Synthesis, Properties, and Role as a Key Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-oxopentyl acetate, a crucial intermediate in the synthesis of Vitamin B1 (thiamine). The document details its chemical identity, including various synonyms, and presents its physicochemical properties in a structured format. A detailed experimental protocol for its synthesis via a continuous flow method is provided, offering a modern and efficient alternative to traditional batch processes. Furthermore, this guide illustrates the compound's role within the broader context of thiamine synthesis through a detailed workflow diagram. While this compound is of paramount importance as a synthetic building block, this guide also addresses the current understanding of its direct biological activity, concluding that its primary significance lies in its precursor status to the essential nutrient, thiamine.

Chemical Identity and Synonyms

This compound is a chlorinated organic compound that features both a ketone and an acetate functional group. Its systematic IUPAC name is (3-chloro-4-oxopentyl) acetate.[1] The compound is also known by several other names in the scientific and commercial literature.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | (3-chloro-4-oxopentyl) acetate |

| CAS Number | 13051-49-5 |

| Synonyms | 3-Chloro-5-acetoxy-2-pentanone |

| 3-Chloro-4-oxopentyl Acetate | |

| 3-Chloro-3-acetopropyl Acetate | |

| 3-Chloro-5-hydroxy-2-pentanone Acetate |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction optimization, and purification.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁ClO₃ | [1] |

| Molecular Weight | 178.61 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.141 g/cm³ | |

| Boiling Point | 233 °C |

Experimental Protocol: Continuous Flow Synthesis

A highly efficient method for the synthesis of this compound has been developed using a continuous flow process. This approach offers significant advantages over traditional batch synthesis, including reduced reaction times, improved safety, and higher yields.[2]

Materials and Reagents

-

Acetyl butyrolactone

-

Chlorine gas

-

Acetic acid

-

Methanol

Equipment

-

Corrosion-resistant SiC flow reactor

-

Cross-mixer

-

Coiled reactor

-

Continuous filtering reactor

-

Gas-liquid separator

-

Surge vessel

Methodology

-

Chlorination: Acetyl butyrolactone is chlorinated with chlorine gas in a corrosion-resistant SiC flow reactor.

-

Decarboxylation and Acylation: The crude product from the chlorination step is then mixed with an acetic acid solution in a cross-mixer. This mixture is streamed to a coiled reactor to generate this compound.

-

Work-up: The reaction mixture from the outlet is passed through a gas-liquid separator, and the liquid product is collected in a surge vessel. A continuous filtering reactor can be used for solvent switching and dilution.

This continuous flow method has been shown to produce this compound with high efficiency.[2]

Role in Vitamin B1 (Thiamine) Synthesis

The primary and most significant application of this compound is as a key intermediate in the industrial synthesis of Vitamin B1 (thiamine).[1] Thiamine is an essential nutrient vital for carbohydrate metabolism and nerve function.

The synthesis of thiamine involves the condensation of the pyrimidine moiety (Grewe diamine) with the thiazole moiety. This compound serves as a precursor to the thiazole ring.

Below is a diagram illustrating the workflow of its synthesis and its subsequent role in the formation of thiamine.

References

Technical Guide: The Role and Synthesis of 3-Chloro-4-oxopentyl Acetate in Vitamin B1 Production

A Note on Chemical Identity: Initial searches for "2-Chloro-3-oxopentyl acetate" did not yield significant results related to structure-activity relationships or biological activity. However, the compound 3-Chloro-4-oxopentyl acetate is extensively documented as a crucial intermediate in the industrial synthesis of Vitamin B1 (Thiamine). This guide will focus on the synthesis and utilization of 3-Chloro-4-oxopentyl acetate, assuming a potential typographical error in the initial query. Currently, there is a lack of publicly available data on the structure-activity relationships of this compound in a pharmacological context, as its primary role is a building block in chemical synthesis.

Introduction

3-Chloro-4-oxopentyl acetate is a key chemical intermediate in the manufacturing of Vitamin B1, an essential nutrient vital for carbohydrate and amino acid metabolism.[1] The efficiency of Vitamin B1 synthesis heavily relies on the successful and high-yield production of this particular intermediate. This document provides a technical overview of the synthesis of 3-Chloro-4-oxopentyl acetate and its subsequent role in the total synthesis of Vitamin B1.

Synthesis of 3-Chloro-4-oxopentyl Acetate

The synthesis of 3-Chloro-4-oxopentyl acetate has been optimized from traditional batch processes to more efficient continuous flow methods.[1] The continuous flow process offers several advantages, including improved safety, reduced reaction times, and higher yields.[2]

A fully continuous flow synthesis has been developed, which includes two main chemical transformations and an inline extraction step without the need for intermediate purification.[1] The process starts from acetyl butyrolactone, which undergoes chlorination followed by a decarboxylation/acylation step.[1]

Experimental Protocol: Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate [1]

-

Chlorination: Acetyl butyrolactone is reacted with chlorine gas. In a continuous flow setup, this reaction can be completed in as little as 30 seconds at room temperature.[1]

-

Decarboxylation/Acylation: The chlorinated intermediate is then mixed with acetic acid. A cross-mixer can be utilized to improve the mixing of the liquid-liquid two-phase streams, eliminating the need for acetic anhydride in the acylation step.[1] The reaction is typically carried out at elevated temperatures (e.g., 115-125 °C) under pressure (e.g., 7 bar) with a residence time of approximately 15-25 minutes.[1]

-

Inline Extraction and Separation: The output stream from the reactor undergoes an inline extraction to separate the desired product.

Table 1: Reaction Parameters for the Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate [1]

| Parameter | Value |

| Starting Material | Acetyl butyrolactone |

| Reagents | Chlorine gas, Acetic acid |

| Temperature | 115 - 125 °C |

| Pressure | 7 bar |

| Residence Time | ~32 minutes (total) |

| Conversion | 74 - 78% |

| Isolated Yield | ~90% |

| Product Purity | 96% |

Role in the Total Synthesis of Vitamin B1

3-Chloro-4-oxopentyl acetate serves as a key side chain that is condensed with the pyrimidine moiety of Vitamin B1. In a convergent synthesis approach, 3-Chloro-4-oxopentyl acetate is reacted with 3-mercapto-4-oxopentyl acetate, which is then condensed with a pyrimidine derivative (e.g., 3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidine) in formic acid to yield Thiamine hydrochloride (Vitamin B1).[3]

An eight-step continuous-flow total synthesis of Vitamin B1 has been developed, where the crude product of 3-chloro-4-oxopentyl acetate is directly reacted with the pyrimidine core.[2] This integrated process significantly reduces the overall synthesis time from days to hours.[2]

Visualizing the Synthesis Workflow

The following diagrams illustrate the synthesis process and the central role of 3-Chloro-4-oxopentyl acetate.

References

A Technical Guide to the Reactivity of Chloro, Ketone, and Acetate Functional Groups in Drug Development

Introduction: In the landscape of drug discovery and development, a profound understanding of the chemical reactivity of functional groups is paramount. These specific arrangements of atoms dictate a molecule's physicochemical properties, metabolic fate, and potential for therapeutic action or toxicity. This guide provides an in-depth technical examination of three ubiquitous functional groups: the chloro, ketone, and acetate moieties. For researchers, scientists, and drug development professionals, mastering the nuances of their reactivity is essential for rational drug design, lead optimization, and ensuring the safety and efficacy of novel therapeutic agents.

The Chloro Group: A Halogen's Role in Reactivity

The chloro group (-Cl), a common substituent in pharmaceuticals, significantly influences a molecule's properties due to the high electronegativity of the chlorine atom. This creates a polar carbon-chlorine bond, rendering the carbon atom electrophilic and susceptible to a variety of transformations.

Reactivity Profile: Nucleophilic Substitution and Elimination

The primary reactivity pathway for alkyl chlorides is nucleophilic substitution, which can proceed through two distinct mechanisms: S(_N)1 and S(_N)2.

-

S(_N)2 (Substitution, Nucleophilic, Bimolecular): This is a single, concerted step where a nucleophile attacks the electrophilic carbon, and the chloride leaving group departs simultaneously. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. This mechanism is favored for less sterically hindered carbons, such as methyl and primary halides.

-

S(_N)1 (Substitution, Nucleophilic, Unimolecular): This is a two-step process initiated by the spontaneous departure of the chloride ion to form a carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. The rate of this reaction depends only on the concentration of the alkyl halide. S(_N)1 reactions are favored for tertiary halides due to the stability of the resulting tertiary carbocation. Secondary halides can undergo both S(_N)1 and S(_N)2 reactions, often in competition.

In the presence of a strong, sterically hindered base, alkyl chlorides can also undergo E2 (Elimination, Bimolecular) reactions to form alkenes.

Quantitative Reactivity Data

The structure of the alkyl group has a profound impact on the rate of S(_N)2 reactions. Steric hindrance around the reaction center slows the approach of the nucleophile, dramatically decreasing the reaction rate.

| Substrate Type | Example | Relative Rate of S(_N)2 Reaction |

| Methyl Halide | CH(_3)-Cl | ~30 |

| Primary Halide | CH(_3)CH(_2)-Cl | 1 |

| Secondary Halide | (CH(_3))(_2)CH-Cl | ~0.02 |

| Tertiary Halide | (CH(_3))(_3)C-Cl | ~0 (Negligible) |

| Table 1: Relative reactivity of alkyl chlorides in a typical S(_N)2 reaction. Rates are approximate and normalized to the primary halide. Data synthesized from multiple sources.[1][2][3][4] |

Experimental Protocol: Determining S(_N)2 Reaction Kinetics via Conductivity

The Finkelstein reaction (e.g., the substitution of a chloride with iodide) can be monitored by measuring the change in electrical conductivity of the solution over time. The reaction of an alkyl chloride with sodium iodide in acetone produces sodium chloride, which is insoluble and precipitates out, causing a change in the ionic strength and thus the conductivity of the solution.

Materials:

-

Alkyl chloride of interest (e.g., 1-chlorobutane)

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Conductivity meter and probe

-

Constant temperature bath

-

Volumetric flasks and pipettes

Procedure:

-

Prepare stock solutions of the alkyl chloride and sodium iodide in anhydrous acetone to known concentrations.

-

Equilibrate the reactant solutions and the reaction vessel to the desired temperature using the constant temperature bath.

-

Initiate the reaction by mixing the solutions in the reaction vessel. Start timing immediately.

-

Immerse the conductivity probe into the reaction mixture and record the conductivity at regular time intervals.

-

The reaction is followed by monitoring the change in conductivity as soluble NaI is converted to insoluble NaCl.

-

The rate constant can be determined by plotting the appropriate function of concentration (derived from conductivity measurements) versus time. For a second-order reaction, a plot of 1/[Reactant] vs. time will yield a straight line.[5][6][7][8]

Visualization: S(_N)1 vs. S(_N)2 Pathway

The Ketone Group: A Hub of Nucleophilic Addition

The ketone functional group features a carbonyl (C=O) double bond where the carbon is bonded to two other carbon atoms. The significant electronegativity difference between oxygen and carbon makes the carbonyl group highly polar, with a partial positive charge on the carbon and a partial negative charge on the oxygen. This renders the carbonyl carbon a prime electrophilic site for nucleophilic attack.

Reactivity Profile: Nucleophilic Addition

Unlike functional groups that undergo substitution, ketones (and aldehydes) primarily undergo nucleophilic addition reactions.[9] In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[5][10] This intermediate is then typically protonated by a solvent or a weak acid to yield an alcohol product.

Key reactions include:

-

Addition of Grignard Reagents (R-MgX): Forms tertiary alcohols.

-

Reduction: Reaction with hydrides like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) yields secondary alcohols.

-

Formation of Imines and Enamines: Reaction with primary or secondary amines, respectively.[11]

Aldehydes are generally more reactive than ketones towards nucleophilic addition for two main reasons:

-

Steric Hindrance: The two alkyl groups in a ketone create more steric bulk around the carbonyl carbon compared to the single alkyl group and smaller hydrogen atom in an aldehyde, hindering the approach of the nucleophile.[10][12][13]

-

Electronic Effects: Alkyl groups are electron-donating, which helps to stabilize the partial positive charge on the carbonyl carbon. Ketones have two such groups, reducing the electrophilicity of the carbonyl carbon more than in aldehydes, which have only one.[12][13][14]

Quantitative Reactivity Data

The electronic and steric environment of the carbonyl group significantly affects its reactivity towards nucleophiles.

| Carbonyl Compound | Structure | Relative Rate of Nucleophilic Addition |

| Formaldehyde (Aldehyde) | H(2)C=O | ~2000 |

| Acetaldehyde (Aldehyde) | CH(_3)CHO | ~40 |

| Acetone (Ketone) | (CH(_3))(_2)C=O | 1 |

| Di-tert-butyl ketone (Ketone) | ((CH(_3))(_3)C)(_2)C=O | Very Slow |

| Table 2: Approximate relative rates of nucleophilic addition for various aldehydes and ketones. Rates are normalized to acetone. Data synthesized from established chemical principles.[12][13][14] |

Experimental Protocol: Tollens' Test to Differentiate Aldehydes from Ketones

This qualitative test leverages the fact that aldehydes are easily oxidized, whereas ketones are not (except under harsh conditions). Tollens' reagent, an ammoniacal solution of silver nitrate, acts as a mild oxidizing agent. Aldehydes reduce the Ag

+Materials:

-

0.1 M Silver nitrate (AgNO(_3)) solution

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated ammonia (NH(_4)OH) solution

-

Sample to be tested (aldehyde or ketone)

-

Clean glass test tubes

-

Water bath

Procedure:

-

Prepare Tollens' Reagent (must be freshly prepared): In a clean test tube, add 1-2 mL of 0.1 M AgNO(_3) solution. Add one drop of 10% NaOH solution to form a brown precipitate of silver oxide (Ag(_2)O).[15][16]

-

Add concentrated ammonia solution dropwise, with shaking, until the brown precipitate just dissolves, forming the colorless diamminesilver(I) complex, [Ag(NH(_3))(_2)]

. Avoid adding excess ammonia.[15][16]+ -

Perform the Test: Add 2-3 drops of the sample to be tested to the freshly prepared Tollens' reagent.

-

Gently warm the mixture in a water bath (do not heat over a direct flame) for 5-10 minutes.[15][16][17]

-

Observation: A positive test (indicating an aldehyde) is the formation of a silver mirror on the inner surface of the test tube or a black precipitate of silver. No change indicates a negative test (ketone).[15][18]

-

Safety Note: After the test, add dilute nitric acid to the test tube to dissolve the silver mirror and prevent the formation of explosive silver nitride.[17]

Visualization: General Mechanism of Nucleophilic Addition

The Acetate Group: Reactivity of a Carboxylic Acid Derivative

The acetate group, CH(_3)COO-, is most commonly encountered in drug molecules as part of an ester functional group (R-O-C(=O)CH(_3)). As a carboxylic acid derivative, the reactivity of an ester is dominated by nucleophilic acyl substitution.

Reactivity Profile: Nucleophilic Acyl Substitution

This reaction involves a two-step addition-elimination mechanism.[10]

-

Addition: A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The carbonyl double bond reforms, and a leaving group (in this case, an alkoxide, -OR) is expelled.

The overall result is the substitution of the alkoxide group with the incoming nucleophile. Esters are less reactive than more activated carboxylic acid derivatives like acid chlorides or anhydrides. This is because the lone pair on the ester oxygen can donate electron density to the carbonyl carbon via resonance, reducing its electrophilicity.[19][20] Common nucleophilic acyl substitution reactions for esters include:

-

Hydrolysis (Saponification): Reaction with a strong base (e.g., NaOH) is an irreversible process that yields a carboxylate salt and an alcohol. Acid-catalyzed hydrolysis is a reversible equilibrium process.[21]

-

Aminolysis: Reaction with ammonia or amines to form amides.

-

Transesterification: Reaction with an alcohol (catalyzed by acid or base) to form a different ester.

Quantitative Reactivity Data

The reactivity of carboxylic acid derivatives is inversely related to the basicity (and thus, the quality) of the leaving group. Weaker bases are better leaving groups, leading to more reactive acyl compounds.

| Carboxylic Acid Derivative | Leaving Group (X) | pK(_a) of H-X | Relative Reactivity |

| Acyl Chloride (RCOCl) | Cl | -7 | Highest |

| Acid Anhydride (RCOOCOR) | RCOO | ~4.8 | High |

| Thioester (RCOSR') | R'S | ~10 | Moderate-High |

| Ester (RCOOR') | R'O | ~16 | Moderate |

| Amide (RCONH(_2)) | NH(_2) | ~38 | Low |

Carboxylate (RCOO | O | >50 | Lowest (Unreactive) |

| Table 3: General order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution.[20][21] |

Experimental Protocol: Base-Catalyzed Hydrolysis of an Ester (Saponification)

The rate of saponification of an ester like ethyl acetate with sodium hydroxide can be determined by monitoring the consumption of the base over time using titration.

Materials:

-

Ethyl acetate (CH(_3)COOCH(_2)CH(_3))

-

Sodium hydroxide (NaOH) solution (~0.1 M)

-

Hydrochloric acid (HCl) standard solution (~0.1 M)

-

Phenolphthalein indicator

-

Ice bath

-

Constant temperature water bath

-

Burette, pipettes, conical flasks

Procedure:

-

Place known volumes of the NaOH and ethyl acetate solutions in separate flasks in a constant temperature water bath to equilibrate.

-

To initiate the reaction, quickly mix the two solutions in a larger flask and start a timer. This is t=0.

-

At regular time intervals (e.g., 5, 10, 20, 30 minutes), withdraw a known volume (aliquot) of the reaction mixture with a pipette.

-

Immediately quench the reaction in the aliquot by adding it to a flask containing an ice-cold solution or a known excess of standard HCl to stop the reaction.

-

Titrate the unreacted NaOH in the aliquot with the standard HCl solution using phenolphthalein as an indicator.[22][23] If quenching with acid, a back-titration with standard NaOH will be necessary.

-

The concentration of NaOH at each time point can be calculated from the titration results.

-

The rate constant (k) for this second-order reaction can be determined by plotting 1/[NaOH] versus time, which should yield a straight line with a slope equal to k.[22][24]

Visualization: Mechanism of Nucleophilic Acyl Substitution

References

- 1. homework.study.com [homework.study.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. alevine.chem.ucla.edu [alevine.chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What is Tollens Test and Tollens Reagent? - Example, Process [tutoroot.com]

- 12. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]

- 13. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 14. quora.com [quora.com]

- 15. Tollens Test: Principle, Steps, Silver Mirror & Uses [vedantu.com]

- 16. Tollens Reagent: Preparation, Uses & Test Explained [vedantu.com]

- 17. theory.labster.com [theory.labster.com]

- 18. microbenotes.com [microbenotes.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 22. scribd.com [scribd.com]

- 23. Saponification reaction in pfr, ankit (18112008)... | PPTX [slideshare.net]

- 24. scribd.com [scribd.com]

An In-depth Technical Guide to the Nucleophilic Substitution of 2-Chloro-3-oxopentyl acetate: Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-Chloro-3-oxopentyl acetate in nucleophilic substitution reactions. As an α-halo ketone, this substrate exhibits enhanced reactivity at the carbon-chlorine bond, a phenomenon primarily governed by the electronic influence of the adjacent carbonyl group. A critical feature of its reactivity profile is the intramolecular participation of the neighboring acetate group, which dictates the stereochemical outcome of the substitution. This document elucidates the prevailing SN2-like mechanism, the role of neighboring group participation (NGP), potential competing pathways such as the Favorskii rearrangement, and the influence of various reaction parameters. Detailed experimental protocols for conducting and analyzing these reactions are provided, alongside structured data summaries and mechanistic diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction

α-Halogenated ketones are a pivotal class of intermediates in organic synthesis due to their versatile reactivity. The presence of a halogen atom alpha to a carbonyl group significantly activates the carbon-halogen bond towards nucleophilic attack. This compound, a bifunctional molecule, is a prime example of this class, incorporating both an activated C-Cl bond and a neighboring ester functionality. Understanding the nuances of its reaction mechanisms is crucial for controlling reaction outcomes and designing synthetic routes to complex molecules, including pharmacologically active compounds. This guide will delve into the core principles governing its behavior in nucleophilic substitution reactions.

The Core Mechanism: Activated SN2 and Neighboring Group Participation

The primary mechanism for nucleophilic substitution on this compound is a bimolecular nucleophilic substitution (SN2) pathway. However, the reactivity is significantly modulated by the electronic effects of the adjacent ketone and the participation of the acetate group.

Electronic Activation by the Carbonyl Group

The carbonyl group at C-3 exerts a strong electron-withdrawing inductive effect, which polarizes the C-Cl bond at C-2, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.[1] Furthermore, the overlap of the π* orbital of the carbonyl group with the σ* orbital of the C-Cl bond lowers the energy of the LUMO, facilitating nucleophilic attack.[2] This electronic activation leads to significantly enhanced reaction rates compared to analogous alkyl chlorides.

The Decisive Role of Neighboring Group Participation (NGP)

A key feature in the nucleophilic substitution of this compound is the intramolecular participation of the neighboring acetate group. This phenomenon, also known as anchimeric assistance, leads to an overall retention of stereochemistry at the reaction center through a double inversion mechanism.

The reaction proceeds via a two-step sequence:

-

Intramolecular SN2 Attack: The carbonyl oxygen of the acetate group acts as an internal nucleophile, attacking the electrophilic C-2 center and displacing the chloride leaving group. This results in the formation of a cyclic acetoxonium ion intermediate. This first step is an intramolecular SN2 reaction, leading to an inversion of configuration at C-2.

-

Intermolecular SN2 Attack: An external nucleophile then attacks the acetoxonium ion. This second SN2 attack can occur at either the original C-2 carbon or the carbonyl carbon of the former acetate group. Attack at C-2 leads to the opening of the cyclic intermediate and results in a second inversion of configuration.

The net result of these two consecutive inversions is the retention of stereochemistry at the C-2 position.

Caption: Neighboring group participation of the acetate group.

Competing Reaction Pathway: The Favorskii Rearrangement

Under basic conditions, particularly with strong, non-nucleophilic bases, this compound can undergo a Favorskii rearrangement.[3][4][5] This reaction pathway competes with the direct nucleophilic substitution and leads to a rearranged carboxylic acid derivative.

The mechanism involves the formation of an enolate on the side of the ketone away from the chlorine atom, followed by intramolecular cyclization to a cyclopropanone intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) on the cyclopropanone leads to ring-opening and the formation of the rearranged product.

Caption: The Favorskii rearrangement pathway.

Factors Influencing the Reaction Outcome

The outcome of the reaction of this compound with a nucleophile is a delicate balance of several factors.

Nature of the Nucleophile

| Nucleophile Type | Predominant Reaction | Expected Outcome |

| Strong, non-basic nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻) | SN2 with NGP | High yield of the substitution product with retention of stereochemistry. |

| Strong, basic nucleophiles (e.g., RO⁻, OH⁻, R₂N⁻) | Favorskii Rearrangement / Elimination | Formation of rearranged carboxylic acid derivatives or elimination products. |

| Weak nucleophiles (e.g., H₂O, ROH) | Slow SN2 with NGP | Solvolysis may occur, but generally requires forcing conditions. |

Solvent Effects

The choice of solvent plays a crucial role in modulating the reactivity and selectivity of the substitution reaction.

| Solvent Type | Effect on SN2 with NGP | Rationale |

| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Favorable | Solvates the cation of the nucleophilic salt but not the anion, increasing the nucleophilicity of the attacking species. |

| Polar Protic (e.g., H₂O, ROH) | Less Favorable | Solvates the nucleophile through hydrogen bonding, reducing its reactivity. Can favor SN1-type character if a stable carbocation can be formed. |

| Nonpolar (e.g., Toluene, Hexane) | Generally unfavorable | Poor solubility of most nucleophilic reagents. |

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution and Favorskii rearrangement reactions on this compound. Researchers should adapt these procedures based on the specific nucleophile and desired outcome.

General Protocol for Nucleophilic Substitution (SN2 with NGP)

Objective: To synthesize the substitution product of this compound with a given nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., Sodium Iodide, Sodium Azide)

-

Anhydrous polar aprotic solvent (e.g., Acetone, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the nucleophile (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for SN2 substitution.

General Protocol for Favorskii Rearrangement

Objective: To induce the Favorskii rearrangement of this compound.

Materials:

-

This compound

-

Strong base (e.g., Sodium Hydroxide, Sodium Methoxide)

-

Solvent (e.g., Water, Methanol)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Cool the solution in an ice bath and slowly add a solution of the strong base (2.5 equivalents).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture with aqueous HCl.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid or ester by appropriate methods (e.g., crystallization or chromatography).[6]

Data Presentation

While specific kinetic and yield data for this compound are not extensively available in the literature, the following tables summarize the expected trends based on the principles of nucleophilic substitution on α-halo ketones.

Table 1: Expected Relative Reactivity of Nucleophiles

| Nucleophile | Relative Rate (Predicted) | Primary Mechanism |

| RS⁻ | Very Fast | SN2 with NGP |

| I⁻ | Fast | SN2 with NGP |

| N₃⁻ | Fast | SN2 with NGP |

| Br⁻ | Moderate | SN2 with NGP |

| RCOO⁻ | Moderate | SN2 with NGP |

| RO⁻ | Slow (Substitution) | Competing Favorskii |

| H₂O | Very Slow | Solvolysis (NGP) |

Table 2: Expected Influence of Solvent on Reaction Rate

| Solvent | Dielectric Constant (ε) | Expected Relative Rate |

| DMSO | 47 | High |

| DMF | 37 | High |

| Acetonitrile | 37 | Moderate-High |

| Acetone | 21 | Moderate |

| Methanol | 33 | Low |

| Water | 80 | Very Low |

Conclusion

The mechanism of action of this compound in nucleophilic substitution is a sophisticated interplay of electronic activation, steric effects, and, most importantly, neighboring group participation. The acetate functionality dictates a stereochemical outcome of retention via a double SN2 inversion mechanism. However, under basic conditions, the competing Favorskii rearrangement can become the dominant pathway. A thorough understanding of these mechanistic principles and the influence of reaction conditions is paramount for chemists aiming to utilize this versatile building block in organic synthesis. The provided protocols and expected reactivity trends serve as a foundational guide for the rational design and execution of reactions involving this compound. Further quantitative studies on this specific substrate would be invaluable to the scientific community for a more precise prediction of its reactivity.

References

The Role of 2-Chloro-3-oxopentyl Acetate in Synthetic Thiamine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of 2-Chloro-3-oxopentyl acetate in the chemical synthesis of thiamine (Vitamin B1). It is crucial to distinguish that this compound is a key intermediate in various industrial synthetic routes to thiamine and is not involved in the natural biosynthetic pathway of thiamine in organisms. This document will detail the chemical synthesis, present quantitative data from various synthetic methodologies, provide experimental protocols, and visualize the synthetic workflows.

Introduction: A Synthetic Precursor to the Thiazole Moiety

Thiamine is an essential vitamin composed of a pyrimidine ring and a thiazole ring, linked by a methylene bridge. The industrial synthesis of thiamine often involves the separate synthesis of these two heterocyclic moieties, followed by their condensation. This compound serves as a vital precursor in the synthesis of the thiazole moiety, specifically 4-methyl-5-(β-hydroxyethyl)thiazole. Its chemical structure provides the necessary carbon skeleton and functional groups for the formation of the substituted thiazole ring.

Role in Thiamine Synthesis: A Convergent Approach

In a convergent synthesis strategy for thiamine hydrochloride, this compound is used to prepare an intermediate, 3-mercapto-4-oxopentyl acetate. This mercapto derivative is then condensed with a pyrimidine intermediate to form the thiamine molecule. This method allows for the independent and efficient preparation of the two main components of thiamine, which are then combined in a final step.[1]

Quantitative Data on Synthesis

The synthesis of this compound and its subsequent use in thiamine synthesis have been optimized for both batch and continuous flow processes. The following tables summarize the quantitative data from various reported methods.

| Parameter | Batch Process | Reference |

| Starting Materials | Acetic acid, water, 35% HCl, acetic anhydride | [2] |

| Reaction Time | 6 hours | [2] |

| Crude Product Yield | 63% | [2] |

| Crude Product Purity | ~92% | [2] |

| Isolated Yield (after distillation) | 60% | [2] |

| Final Purity (after distillation) | 95% | [2] |

| Production Rate | ~1.47 g/h | [2] |

| Parameter | Continuous Flow Process | Reference |

| Key Features | Two chemical transformations and an inline extraction without intermediate purification | [2] |

| Total Residence Time | ~32 minutes | [2] |

| Isolated Yield | 90% | [2] |

| Product Purity | 96% | [2] |

| Production Rate | 1.79 g/h | [2] |

| Duration of Smooth Operation | 12 hours | [2] |

| Total Product Generated | ~19.1 g | [2] |

Experimental Protocols

Batch Synthesis of 3-Chloro-4-oxopentyl Acetate

This protocol is based on traditional batch operation methods.

Procedure:

-

Mix acetic acid (3.2 eq.), water (1.1 eq.), and 35% hydrochloric acid.

-

Heat the mixture to reflux.

-

Add acetic anhydride to the mixture.

-

Continue refluxing for another 3 hours.

-

After the reaction is complete (monitored by GC-MS), cool the mixture.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution to a pH of approximately 7.

-

Extract the product with dichloromethane (DCM) three times.

-

Combine the organic layers and concentrate the DCM solution.

-

Purify the crude product by vacuum distillation (90 °C, 3-7 mmHg) to obtain highly pure 3-chloro-4-oxopentyl acetate.[2]

Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate

This protocol utilizes a continuous flow manufacturing process for improved efficiency and safety.[2]

Procedure:

-

The synthesis involves two main chemical transformations and an inline extraction step.

-

The traditional batch synthesis route is simplified through a series of screening tests under various flow conditions.

-

The chlorination reaction is carried out at room temperature with a residence time of only 30 seconds.

-

The decarboxylation/acylation step is simplified using a cross-mixer, which eliminates the need for acetic anhydride.

-

Computational fluid dynamics simulation can be used to study and optimize the micromixing of the liquid-liquid two-phase streams.

-

This process allows for the production of 3-chloro-4-oxopentyl acetate with a 90% isolated yield and 96% purity.[2]

Synthesis of Thiamine Hydrochloride from 3-Chloro-4-oxopentyl Acetate Intermediate

This protocol outlines a convergent synthesis of thiamine hydrochloride.

Procedure:

-

Preparation of 3-mercapto-4-oxopentyl acetate:

-

Suspend anhydrous potassium hydrosulfide (KSH) in absolute methanol.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of 3-chloro-4-oxopentyl acetate in absolute methanol dropwise, maintaining the temperature between 0 and 5°C.

-

After the addition is complete, continue stirring at room temperature for 1 hour while passing a slow stream of nitrogen through the mixture to remove residual hydrogen sulfide.

-

Filter off the precipitated potassium chloride.

-

Evaporate the solvent under reduced pressure to yield 3-mercapto-4-oxopentyl acetate.[2]

-

-

Condensation to form Thiamine Hydrochloride:

-

Condense the prepared 3-mercapto-4-oxopentyl acetate with 3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidine in formic acid to produce thiamine hydrochloride in excellent yield.[3]

-

Visualizations of Synthetic Workflows

The following diagrams illustrate the logical flow of the chemical synthesis processes involving this compound.

Caption: Batch synthesis workflow for this compound.

Caption: Continuous flow synthesis of this compound.

Caption: Convergent synthesis of Thiamine HCl.

References

2-Chloro-3-oxopentyl Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-oxopentyl acetate, with the Chemical Abstracts Service (CAS) registry number 13051-49-5, is a chlorinated organic compound recognized for its role as a key intermediate in the synthesis of Vitamin B1 (Thiamine). Its chemical structure incorporates both a ketone and an acetate functional group, contributing to its reactivity and utility in organic synthesis. This document provides a comprehensive review of the available technical data on this compound, including its chemical properties, synthesis methodologies, and known applications.

Chemical and Physical Properties

This compound is a liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁ClO₃ | [1] |

| Molecular Weight | 178.61 g/mol | [1] |

| CAS Number | 13051-49-5 | [2] |

| Boiling Point | 233°C | [1] |

| Density | 1.141 g/cm³ | [1] |

| InChI | InChI=1S/C7H11ClO3/c1-5(9)7(8)3-4-11-6(2)10/h7H,3-4H2,1-2H3 | [3] |

| SMILES | CC(=O)C(Cl)CCOC(=O)C | [3] |

Synthesis of this compound

The synthesis of this compound is most notably documented through a fully continuous flow process, which offers high efficiency and yield.

Experimental Protocol: Continuous Flow Synthesis

A detailed continuous flow synthesis has been developed, which involves two main chemical transformations and an inline extraction step, eliminating the need for intermediate purification.[4] The process starts from acetyl butyrolactone and chlorine gas.[4]

Key steps in the continuous flow synthesis include:

-

Chlorination: Acetyl butyrolactone is reacted with chlorine gas in a flow reactor. This reaction is rapid, completing in approximately 30 seconds at room temperature.[4]

-

Decarboxylation/Acylation: The chlorinated intermediate is then mixed with an acetic acid solution in a cross-mixer, leading to decarboxylation and acylation to form the final product.[4]

-

Inline Extraction: The product stream undergoes an inline extraction to separate the desired compound.[4]

This continuous process has been shown to produce this compound with a 90% isolated yield and 96% purity, with a total residence time of about 32 minutes.[4]

Caption: Workflow for the continuous flow synthesis of this compound.

Spectroscopic Data

Biological and Pharmacological Data

The primary documented application of this compound is as a crucial intermediate in the industrial synthesis of Vitamin B1.[4] There is a lack of published research on the intrinsic biological, pharmacological, or toxicological properties of this compound itself. Therefore, no signaling pathways involving this compound have been elucidated.

Safety Information

Based on available safety data sheets, the toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety precautions should be observed when handling this compound.

Conclusion

This compound is a significant chemical intermediate, particularly in the production of Vitamin B1. While its synthesis via a continuous flow process is well-documented and highly efficient, a comprehensive technical profile is hampered by the lack of publicly available experimental spectroscopic and biological activity data. Further research is required to fully characterize this compound and explore any potential biological activities beyond its role as a synthetic precursor.

References

An In-depth Technical Guide to 2-Chloro-3-oxopentyl acetate: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract